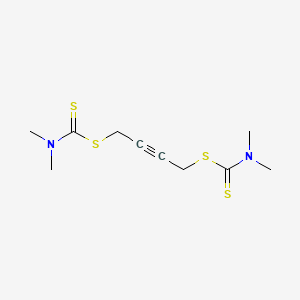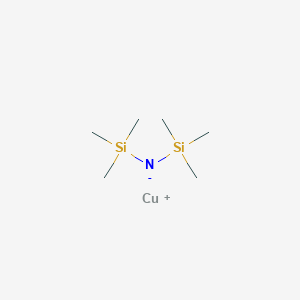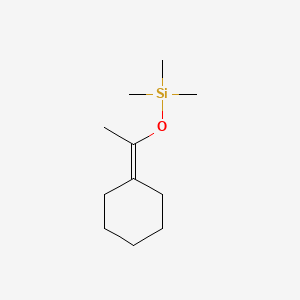
(1-Cyclohexylideneethoxy)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexylideneethoxy)(trimethyl)silane: is an organosilicon compound with the molecular formula C11H22OSi. It contains a cyclohexylidene group attached to an ethoxy group, which is further bonded to a trimethylsilyl group. This compound is part of the broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylideneethoxy)(trimethyl)silane typically involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl enol ether, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate the reaction and improve product isolation .
Análisis De Reacciones Químicas
Types of Reactions: (1-Cyclohexylideneethoxy)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydrosilanes to yield hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane or polymethylhydrosiloxane (PMHS) are used as reducing agents.
Substitution: Nucleophiles such as halides or alkoxides are used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (1-Cyclohexylideneethoxy)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organic molecules and as a protecting group for alcohols and amines .
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules and the development of silicon-based drugs. Its unique chemical properties make it a valuable tool in medicinal chemistry for the synthesis of bioactive compounds .
Industry: Industrially, this compound is used in the production of silicone-based materials, coatings, and adhesives. It is also employed in the semiconductor industry for the deposition of silicon-containing films .
Mecanismo De Acción
The mechanism of action of (1-Cyclohexylideneethoxy)(trimethyl)silane involves the formation of reactive intermediates such as silyl radicals or silyl cations. These intermediates participate in various chemical reactions, including radical-mediated reductions and electrophilic substitutions. The compound’s reactivity is primarily due to the electron-donating properties of the silicon atom, which stabilizes positive charges and facilitates the formation of new chemical bonds .
Comparación Con Compuestos Similares
Trimethylsilane: A simpler silane with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the cyclohexylidene group.
Triethylsilane: Another related compound with the formula (C2H5)3SiH, commonly used as a reducing agent in organic synthesis.
Uniqueness: (1-Cyclohexylideneethoxy)(trimethyl)silane is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to simpler silanes like trimethylsilane and triethylsilane .
Propiedades
Número CAS |
64639-28-7 |
|---|---|
Fórmula molecular |
C11H22OSi |
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
1-cyclohexylideneethoxy(trimethyl)silane |
InChI |
InChI=1S/C11H22OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H2,1-4H3 |
Clave InChI |
VPBIDFSWGIFTQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCCCC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)




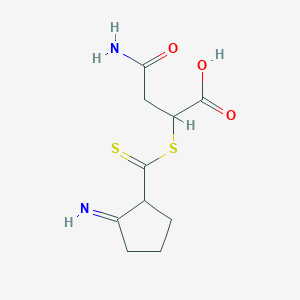
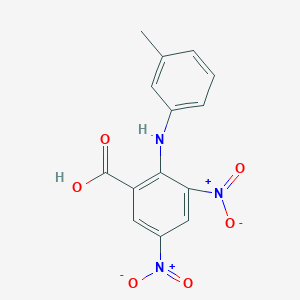
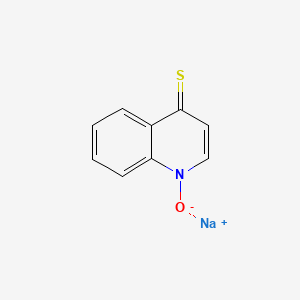
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
